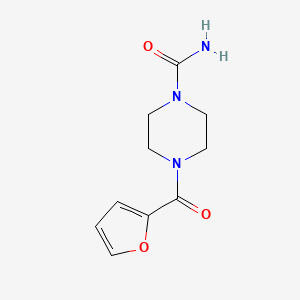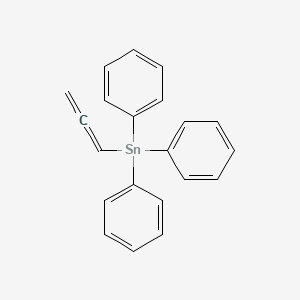
Triphenyl(propa-1,2-dienyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(propa-1,2-dienyl)stannane is an organotin compound with the molecular formula C21H18Sn It is characterized by the presence of a tin atom bonded to a propa-1,2-dienyl group and three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenyl(propa-1,2-dienyl)stannane can be synthesized through several methods. One common approach involves the reaction of triphenyltin chloride with propargyl Grignard reagents under controlled conditions. The reaction typically proceeds as follows:
Preparation of Propargyl Grignard Reagent: Propargyl bromide is reacted with magnesium in anhydrous ether to form the propargyl Grignard reagent.
Reaction with Triphenyltin Chloride: The propargyl Grignard reagent is then added to a solution of triphenyltin chloride in anhydrous ether, resulting in the formation of this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl(propa-1,2-dienyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin compounds.
Substitution: The propa-1,2-dienyl group can undergo substitution reactions with nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines; reactions are conducted in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of tin oxides and corresponding organic by-products.
Reduction: Formation of reduced organotin compounds.
Substitution: Formation of new organotin derivatives with substituted propa-1,2-dienyl groups.
Applications De Recherche Scientifique
Triphenyl(propa-1,2-dienyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which triphenyl(propa-1,2-dienyl)stannane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propa-1,2-dienyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylstannane: Similar structure but lacks the propa-1,2-dienyl group.
Tributyltin Hydride: Contains butyl groups instead of phenyl groups and is used as a radical reducing agent.
Triphenyl(propa-1,2-dienyl)silane: Similar structure with silicon replacing the tin atom.
Uniqueness
Triphenyl(propa-1,2-dienyl)stannane is unique due to the presence of the propa-1,2-dienyl group, which imparts distinct chemical reactivity compared to other organotin compounds. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
4104-90-9 |
|---|---|
Formule moléculaire |
C21H18Sn |
Poids moléculaire |
389.1 g/mol |
InChI |
InChI=1S/3C6H5.C3H3.Sn/c3*1-2-4-6-5-3-1;1-3-2;/h3*1-5H;1H,2H2; |
Clé InChI |
AFCVDCUIAHTKBW-UHFFFAOYSA-N |
SMILES canonique |
C=C=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
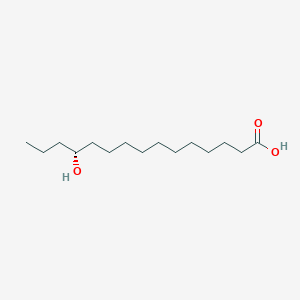
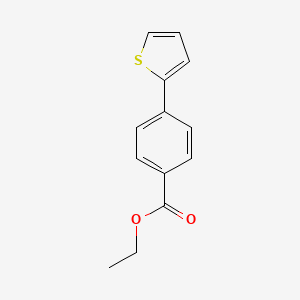
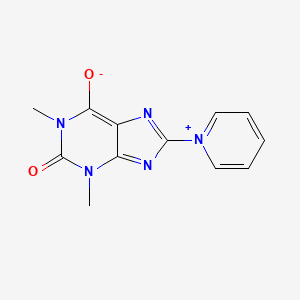
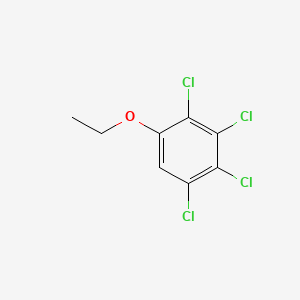
![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)
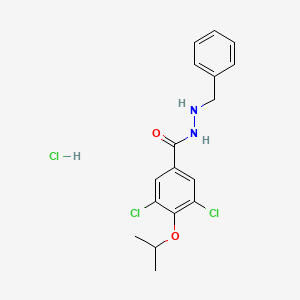
![(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)
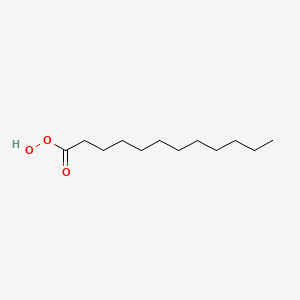
![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
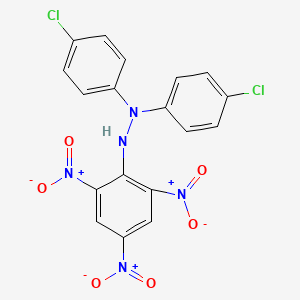
![8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14167344.png)
![4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14167349.png)
